1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine
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Overview
Description
1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-4-{thieno[3,2-c]pyridin-4-yl}piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound also features a methoxyphenyl group but lacks the thieno[3,2-c]pyridinyl group, making it less complex and potentially less versatile.
1-(4-Pyridyl)piperazine: This compound contains a pyridyl group instead of the thieno[3,2-c]pyridinyl group, which may result in different biological activities and applications.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar heterocyclic structure but differ in their substitution patterns and specific functional groups, leading to distinct properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazin-1-yl]thieno[3,2-c]pyridine |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-4-2-3-14(13-15)20-8-10-21(11-9-20)18-16-6-12-23-17(16)5-7-19-18/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
XXDSQNYJAFNBPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
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